4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene
Overview
Description
4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene is a chemical compound with the molecular formula C8H5ClF4 . It has a molecular weight of 212.57 . The compound is used in proteomics research .
Molecular Structure Analysis
The InChI code for 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene is 1S/C8H5ClF4/c9-6-1-2-7(10)5(3-6)4-8(11,12)13/h1-3H,4H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.57 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the web search results.Scientific Research Applications
Electrochemical Fluorination of Aromatic Compounds
Electrochemical fluorination has been explored for various aromatic compounds, including benzene derivatives, using novel electrolytes for high current densities and efficiencies. This method produced electrochemically stable fluorinated products, highlighting the potential for synthesizing complex fluorinated compounds like 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene through electrochemical routes (Momota, Morita, & Matsuda, 1993).
Catalytic Friedel-Crafts Acylation
The Friedel-Crafts acylation of benzene and its derivatives, including chlorobenzene and fluorobenzene, using hafnium (IV) triflate and trifluoromethanesulfonic acid as catalysts, was successful, yielding aromatic ketones in good yields. This demonstrates the feasibility of functionalizing aromatic compounds, which could be applicable for synthesizing compounds with structures similar to 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene (Kobayashi & Iwamoto, 1998).
Synthesis of Aryl- and Alkylanilines
The photodehalogenation of haloanilines in the presence of aromatics and alkenes has been studied, leading to the synthesis of aryl- and alkylanilines. This research could provide insights into the reactions and manipulations of halogenated aromatic compounds, potentially relevant to synthesizing derivatives of 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene (Fagnoni, Mella, & Albini, 1999).
Safety And Hazards
properties
IUPAC Name |
4-chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c9-6-1-2-7(10)5(3-6)4-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIQQIYUDSBFOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233752 | |
Record name | 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501233752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
CAS RN |
1099598-24-9 | |
Record name | 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501233752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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